molecular formula C8H6BrFO5S B13595000 2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid

2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid

Katalognummer: B13595000
Molekulargewicht: 313.10 g/mol
InChI-Schlüssel: HYNPTPGBXJXZEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid is a chemical compound with the molecular formula C8H6BrFO5S and a molecular weight of 313.0976 g/mol . This compound is characterized by the presence of a bromine atom, a fluorosulfonyl group, and an acetic acid moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of a fluorosulfonylating reagent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, fluorosulfonylating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets. The bromine and fluorosulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid can be compared with similar compounds such as:

The uniqueness of 2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid lies in its specific combination of bromine and fluorosulfonyl groups, which confer distinct reactivity and properties .

Eigenschaften

Molekularformel

C8H6BrFO5S

Molekulargewicht

313.10 g/mol

IUPAC-Name

2-(3-bromo-5-fluorosulfonyloxyphenyl)acetic acid

InChI

InChI=1S/C8H6BrFO5S/c9-6-1-5(3-8(11)12)2-7(4-6)15-16(10,13)14/h1-2,4H,3H2,(H,11,12)

InChI-Schlüssel

HYNPTPGBXJXZEU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1OS(=O)(=O)F)Br)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.